N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline
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Overview
Description
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline typically involves the reaction of heptan-3-one with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original ketone and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would regenerate the original ketone and hydrazine.
Scientific Research Applications
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, which may influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-heptan-2-one (2,4-dinitrophenyl)hydrazone
- (3E)-heptan-3-one (2,4-dinitrophenyl)hydrazone
- (2Z)-heptan-2-one (2,4-dinitrophenyl)hydrazone
Uniqueness
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1634-69-1 |
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Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(Z)-heptan-3-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-6-10(4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3/b14-10- |
InChI Key |
ZYYAHBWEWWDHQZ-UVTDQMKNSA-N |
Isomeric SMILES |
CCCC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC |
SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Canonical SMILES |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
1634-69-1 | |
Origin of Product |
United States |
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